molecular formula C21H25NO5 B8584304 Methyl 5-cyano-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8584304
M. Wt: 371.4 g/mol
InChI Key: GAKHLYZUAVGFIR-UHFFFAOYSA-N
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Patent
US06013827

Procedure details

To a suspension of sodium chloride (315 g, 5.39 mol) and deionized water (315 mL) was added the dimethyl sulfoxide (4.2 L) solution of 2-carbomethoxy-4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-one (323 g, 0.87 mol) and the resulting suspension was heated to 155° C. for 1.75 h. The reaction was cooled to 40° C., was quenched into 8 L of iced water (2° C.) and was extracted with ethyl acetate (3.5 L). The aqueous layer was isolated and re-extracted with 2.5 L of ethyl acetate. The combined organic extract (6 L) was washed two times with deionized water (2×1 L) and once with brine (1 L). The organic layer was isolated and concentrated in vacuo to afford a residue. This residue was dissolved in refluxing isopropanol (500 mL), was cooled to 0° C. and held at this temperature for 1 hour. The crystals were isolated by filtration, were washed with 250 mL of isopropanol (0° C.), and were dried in a vacuum oven (45° C. at 20 inches) to produce 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexan-1-one. m.p. 111-112° C.; Anal. (C19H23NO3) calcd: C 72.82, H 7.40, N 4.47; found: C 72.72, H 7.39, N 4.48.
Quantity
315 g
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].O.CS(C)=O.C([CH:12]1[CH2:17][C:16]([C:32]#[N:33])([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH:27]3[CH2:31][CH2:30][CH2:29][CH2:28]3)[CH:19]=2)[CH2:15][CH2:14][C:13]1=[O:34])(OC)=O>C(O)(C)C>[C:32]([C:16]1([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH:27]3[CH2:31][CH2:30][CH2:29][CH2:28]3)[CH:19]=2)[CH2:17][CH2:12][C:13](=[O:34])[CH2:14][CH2:15]1)#[N:33] |f:0.1|

Inputs

Step One
Name
Quantity
315 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
315 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
4.2 L
Type
reactant
Smiles
CS(=O)C
Name
Quantity
323 g
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC(=C(C=C1)OC)OC1CCCC1)C#N)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
was quenched into 8 L of iced water (2° C.)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3.5 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with 2.5 L of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract (6 L)
WASH
Type
WASH
Details
was washed two times with deionized water (2×1 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The crystals were isolated by filtration
WASH
Type
WASH
Details
were washed with 250 mL of isopropanol (0° C.)
CUSTOM
Type
CUSTOM
Details
were dried in a vacuum oven (45° C. at 20 inches)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.